molecular formula C52H60N2P2 B1443756 (1R,2R)-N1,N1-Bis(2-(bis(3,5-dimethylphenyl)phosphino)benzyl)cyclohexane-1,2-diamine CAS No. 1150113-66-8

(1R,2R)-N1,N1-Bis(2-(bis(3,5-dimethylphenyl)phosphino)benzyl)cyclohexane-1,2-diamine

Cat. No. B1443756
M. Wt: 775 g/mol
InChI Key: JGZZEPZYYHSWHV-CDKYPKJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1R,2R)-N1,N1-Bis(2-(bis(3,5-dimethylphenyl)phosphino)benzyl)cyclohexane-1,2-diamine” is a chemical compound with the molecular formula C52H60N2P21. It has a molecular weight of 775 g/mol1. This product is intended for research use only1.



Synthesis Analysis

Unfortunately, the specific synthesis process for this compound is not readily available in the search results. However, it is available for purchase from various chemical suppliers123.



Molecular Structure Analysis

The specific molecular structure analysis for this compound is not readily available in the search results. However, the molecular formula is C52H60N2P21, which provides some information about its composition.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not readily available in the search results.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of this compound are not readily available in the search results. However, the molecular weight is known to be 775 g/mol1.


Scientific Research Applications

Luminescent Materials and Optical Applications

Chiral mononuclear and one-dimensional cadmium(II) complexes constructed with derivatives of (1R,2R)-N1,N2-bis(pyridinylmethyl)cyclohexane-1,2-diamine exhibit luminescent properties, suggesting potential applications as optical materials. The complexes' powder second-harmonic generation (SHG) efficiency, approximately 0.3 and 0.45 times that of KDP, highlights their relevance in optical applications (Cheng et al., 2013).

Catalysis

Derivatives of (1R,2R)-cyclohexanediamine have been utilized in asymmetric hydroformylation, facilitated by rhodium complexes of chiral bidentate phosphorus ligands bearing saturated ring skeletons. These studies demonstrate the compound's significance in enhancing stereoselectivity in chemical reactions (Hayashi et al., 1979). Similarly, cationic Rhodium(I) complexes with chiral aminophosphines derived from (R,R)-1,2-cyclohexanediamine have shown effectiveness as homogeneous catalysts for the stereoselective hydrogenation of α-acylaminoacrylic acids, contributing to the field of asymmetric catalysis (Kashiwabara et al., 1980).

Molecular Recognition and Host-Guest Systems

The chiral tweezer-diamine complexes, incorporating derivatives of (1R,2R)-1,2-diaminocyclohexane, have demonstrated highly enhanced bisignate circular dichroism, indicating their utility in chiral recognition processes and potential as optical materials for host-guest systems. Such applications are critical in the development of sensors and materials with specific optical properties (Brahma et al., 2014).

Safety And Hazards

The specific safety and hazards associated with this compound are not readily available in the search results. However, it is noted that this product is not intended for human or veterinary use1.


Future Directions

The specific future directions for research involving this compound are not readily available in the search results. However, it is noted that this compound is intended for research use only1, suggesting that it may have potential applications in future scientific studies.


Please note that this analysis is based on the information available from the search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or contact a chemical supplier.


properties

IUPAC Name

(1R,2R)-2-N,2-N-bis[[2-bis(3,5-dimethylphenyl)phosphanylphenyl]methyl]cyclohexane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H60N2P2/c1-35-21-36(2)26-45(25-35)55(46-27-37(3)22-38(4)28-46)51-19-13-9-15-43(51)33-54(50-18-12-11-17-49(50)53)34-44-16-10-14-20-52(44)56(47-29-39(5)23-40(6)30-47)48-31-41(7)24-42(8)32-48/h9-10,13-16,19-32,49-50H,11-12,17-18,33-34,53H2,1-8H3/t49-,50-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZZEPZYYHSWHV-CDKYPKJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC=CC=C2CN(CC3=CC=CC=C3P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)C6CCCCC6N)C7=CC(=CC(=C7)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)P(C2=CC=CC=C2CN(CC3=CC=CC=C3P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)[C@@H]6CCCC[C@H]6N)C7=CC(=CC(=C7)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H60N2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70855640
Record name (1R,2R)-N~1~,N~1~-Bis({2-[bis(3,5-dimethylphenyl)phosphanyl]phenyl}methyl)cyclohexane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

775.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-N1,N1-Bis(2-(bis(3,5-dimethylphenyl)phosphino)benzyl)cyclohexane-1,2-diamine

CAS RN

1150113-66-8
Record name (1R,2R)-N~1~,N~1~-Bis({2-[bis(3,5-dimethylphenyl)phosphanyl]phenyl}methyl)cyclohexane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-N1,N1-Bis(2-(bis(3,5-dimethylphenyl)phosphino)benzyl)cyclohexane-1,2-diamine
Reactant of Route 2
(1R,2R)-N1,N1-Bis(2-(bis(3,5-dimethylphenyl)phosphino)benzyl)cyclohexane-1,2-diamine
Reactant of Route 3
(1R,2R)-N1,N1-Bis(2-(bis(3,5-dimethylphenyl)phosphino)benzyl)cyclohexane-1,2-diamine
Reactant of Route 4
(1R,2R)-N1,N1-Bis(2-(bis(3,5-dimethylphenyl)phosphino)benzyl)cyclohexane-1,2-diamine
Reactant of Route 5
(1R,2R)-N1,N1-Bis(2-(bis(3,5-dimethylphenyl)phosphino)benzyl)cyclohexane-1,2-diamine
Reactant of Route 6
(1R,2R)-N1,N1-Bis(2-(bis(3,5-dimethylphenyl)phosphino)benzyl)cyclohexane-1,2-diamine

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